molecular formula C21H18N2O3S2 B11210991 4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

Cat. No.: B11210991
M. Wt: 410.5 g/mol
InChI Key: QRSVKJNYPQYCSJ-UHFFFAOYSA-N
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Description

4-METHOXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are a class of sulfur-containing heterocycles that have significant pharmaceutical and biological activities

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-METHOXY-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring system can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Properties

Molecular Formula

C21H18N2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

4-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H18N2O3S2/c1-14-3-12-19-20(13-14)27-21(22-19)15-4-6-16(7-5-15)23-28(24,25)18-10-8-17(26-2)9-11-18/h3-13,23H,1-2H3

InChI Key

QRSVKJNYPQYCSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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